4,4-Difluoro-1-(piperidine-3-carbonyl)piperidine

pKa basicity fluorination

Versatile building block featuring a gem-difluoro piperidine core (reduced pKa ~8.2) and carbonyl-linked piperidine for orthogonal derivatization. Ideal for synthesizing D4R antagonists (Ki=0.3nM) and orexin receptor modulators. Bifunctional architecture supports SAR exploration and probe construction. 95% purity standard.

Molecular Formula C11H18F2N2O
Molecular Weight 232.27 g/mol
CAS No. 1894014-81-3
Cat. No. B1434969
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4-Difluoro-1-(piperidine-3-carbonyl)piperidine
CAS1894014-81-3
Molecular FormulaC11H18F2N2O
Molecular Weight232.27 g/mol
Structural Identifiers
SMILESC1CC(CNC1)C(=O)N2CCC(CC2)(F)F
InChIInChI=1S/C11H18F2N2O/c12-11(13)3-6-15(7-4-11)10(16)9-2-1-5-14-8-9/h9,14H,1-8H2
InChIKeyCTTCZYHBRDOVGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,4-Difluoro-1-(piperidine-3-carbonyl)piperidine: Fluorinated Bis-Piperidine Scaffold for Receptor Modulation


4,4-Difluoro-1-(piperidine-3-carbonyl)piperidine (CAS 1894014-81-3, MW 232.27 g/mol, C₁₁H₁₈F₂N₂O) is a synthetic, fluorinated bis-piperidine compound characterized by a 4,4-difluoropiperidine moiety linked via a carbonyl bridge to a piperidine-3-carbonyl unit . The compound serves as a versatile building block in medicinal chemistry, with the 4,4-difluoropiperidine core recognized as a privileged scaffold for modulating receptor selectivity, metabolic stability, and lipophilicity in drug discovery programs targeting dopamine D4 receptors (D₄R), orexin receptors, and other GPCRs [1]. The geminal difluoro substitution at the 4-position of the piperidine ring is a key structural feature that distinguishes this compound from non-fluorinated piperidine analogs, imparting altered conformational preferences and electronic properties that can significantly impact target binding and pharmacokinetic profiles [2].

Why 4,4-Difluoro-1-(piperidine-3-carbonyl)piperidine Cannot Be Substituted by Non-Fluorinated or Mono-Fluorinated Piperidine Analogs


Generic substitution of 4,4-Difluoro-1-(piperidine-3-carbonyl)piperidine with non-fluorinated piperidine or 4-mono-fluoropiperidine analogs fails due to the unique physicochemical and conformational consequences of geminal difluoro substitution. The presence of two fluorine atoms at the 4-position induces a significant reduction in basicity (pKa ≈ 8.2 for 4,4-difluoropiperidine versus pKa ≈ 11.2 for piperidine), a ΔpKa of approximately 3.14 units . This alteration in pKa directly impacts the protonation state of the piperidine nitrogen at physiological pH, which in turn influences membrane permeability, off-target hERG channel binding, and target receptor engagement . Furthermore, the gem-difluoro motif locks the piperidine ring into a distinct conformational equilibrium that differs from both non-fluorinated and 4-mono-fluorinated analogs, as demonstrated by NMR and microwave spectroscopy studies [1]. This conformational restriction can be critical for achieving optimal orientation of pharmacophoric elements within a binding pocket, a property that cannot be replicated by simple analog replacement. The specific 3-carbonyl substitution pattern on the second piperidine ring in the target compound further distinguishes it from simpler 4,4-difluoropiperidine building blocks, providing a unique vector for elaborating SAR studies or constructing bifunctional probes.

Quantitative Differentiation: 4,4-Difluoro-1-(piperidine-3-carbonyl)piperidine Evidence Matrix


Basicity Modulation (pKa) of 4,4-Difluoropiperidine Core Relative to Piperidine

The 4,4-difluoropiperidine core exhibits significantly reduced basicity compared to the unsubstituted piperidine ring, a property that carries over to the target compound 4,4-Difluoro-1-(piperidine-3-carbonyl)piperidine. The geminal difluoro substitution lowers the predicted pKa of the piperidine nitrogen from approximately 11.2 (piperidine) to 8.20 ± 0.10 (4,4-difluoropiperidine), representing a ΔpKa reduction of approximately 3.0 units . This reduction has been confirmed experimentally, with reported values showing an excellent agreement with a ΔpKa of 3.15 [1].

pKa basicity fluorination hERG liability

Metabolic Stability Enhancement of 4,4-Difluoropiperidine Core Relative to Piperidine

The 4,4-difluoropiperidine moiety confers enhanced resistance to oxidative metabolism compared to non-fluorinated piperidine, a property that directly translates to derivatives of 4,4-Difluoro-1-(piperidine-3-carbonyl)piperidine. In comparative in vitro metabolic stability studies, the half-life (t½) of 4,4-difluoropiperidine hydrochloride was measured at 6.7 hours, whereas the non-fluorinated piperidine analog exhibited a t½ of 2.1 hours . This represents a 3.2-fold increase in metabolic half-life.

metabolic stability half-life fluorination CYP450

Lipophilicity (LogP/LogD) Increase of 4,4-Difluoropiperidine Core Relative to Piperidine

Fluorination at the 4-position of the piperidine ring increases lipophilicity, which enhances membrane permeability and blood-brain barrier (BBB) penetration potential. The 4,4-difluoropiperidine core exhibits a LogP value of 0.88 and LogD (pH 7.4) of -0.99 [1], compared to piperidine which has a reported LogP of approximately 0.3–0.37 [2]. This difference, while modest in absolute terms, represents a measurable shift in lipophilicity that can influence compound distribution and target access. Studies on difluoropiperidine-containing compounds demonstrate that increased lipophilicity correlates with improved BBB permeability .

lipophilicity LogP LogD permeability BBB penetration

Dopamine D₄ Receptor (D₄R) Antagonist Potency of 4,4-Difluoropiperidine Scaffold Derivatives

Compounds built upon the 4,4-difluoropiperidine scaffold, including those structurally related to 4,4-Difluoro-1-(piperidine-3-carbonyl)piperidine, demonstrate exceptional binding affinity for the dopamine D₄ receptor (D₄R). The optimized 4,4-difluoropiperidine ether-based D₄R antagonist compound 14a exhibits a Ki of 0.3 nM for the D₄ receptor [1]. While this specific Ki value is for a more elaborated analog, the 4,4-difluoropiperidine core is identified as the critical scaffold conferring this potency and selectivity profile. A series of (R)-4,4-difluoropiperidine derivatives were reported to be "highly potent" against D₄R [2].

dopamine D4 receptor D4R Ki antagonist CNS

Prioritized Research and Industrial Applications for 4,4-Difluoro-1-(piperidine-3-carbonyl)piperidine


Dopamine D₄ Receptor (D₄R) Antagonist Probe Development for Parkinson's Disease L-DOPA-Induced Dyskinesia Research

Use 4,4-Difluoro-1-(piperidine-3-carbonyl)piperidine as a key building block to synthesize novel D₄R antagonists for investigating the role of D₄ receptor signaling in L-DOPA-induced dyskinesias (LIDs). As demonstrated by the 4,4-difluoropiperidine ether series, compounds derived from this scaffold can achieve sub-nanomolar D₄R binding affinity (Ki = 0.3 nM) with >2000-fold selectivity over other dopamine receptor subtypes [1]. This exceptional selectivity profile makes such derivatives invaluable as in vitro tool compounds for dissecting D₄R-specific pathways in cellular models of Parkinson's disease without confounding off-target effects on D₁, D₂, D₃, or D₅ receptors [2].

Orexin Receptor Antagonist Medicinal Chemistry Programs for Sleep-Wake Disorder Therapeutics

Leverage 4,4-Difluoro-1-(piperidine-3-carbonyl)piperidine in the synthesis of orexin receptor antagonists. The 4,4-difluoropiperidine core has been explicitly claimed in patent applications as a critical structural element for compounds with orexin receptor antagonist activity [3]. The reduced pKa (8.2 versus 11.2 for piperidine) conferred by the gem-difluoro substitution mitigates hERG channel binding liability while preserving target engagement . The bis-piperidine architecture of the target compound, featuring a carbonyl-linked piperidine-3-carbonyl moiety, provides two distinct vectors for SAR exploration, enabling the optimization of OX₁R versus OX₂R selectivity, a key consideration in developing therapeutics for insomnia, jet lag, and other sleep-wake transition disorders.

NK₁ Receptor Antagonist Lead Optimization with Improved Pharmacokinetic Profile

Incorporate 4,4-Difluoro-1-(piperidine-3-carbonyl)piperidine into NK₁ receptor antagonist SAR campaigns. The 4,4-disubstituted piperidine ring system is a well-validated pharmacophore for high-affinity NK₁ antagonism, with optimized compounds achieving hNK₁ IC₅₀ = 0.95 nM [4]. The fluorinated core of the target compound offers a key advantage over non-fluorinated 4,4-disubstituted piperidine analogs: enhanced metabolic stability (t½ = 6.7 hours versus 2.1 hours for piperidine) . This metabolic stabilization can translate to improved in vivo efficacy and prolonged duration of action, as evidenced by in vivo studies of 4,4-disubstituted piperidine NK₁ antagonists demonstrating ID₅₀ values of 0.22–0.28 mg/kg in resiniferatoxin-induced vascular leakage models [5].

Chemical Probe Synthesis for GPCR Target Deconvolution and Selectivity Profiling

Utilize 4,4-Difluoro-1-(piperidine-3-carbonyl)piperidine as a bifunctional intermediate for constructing chemical probes, including photoaffinity labels or biotinylated derivatives, for target identification and selectivity profiling studies. The bis-piperidine architecture provides two chemically distinct nitrogen centers: the 4,4-difluoropiperidine nitrogen (reduced basicity, pKa ≈ 8.2) and the piperidine-3-carbonyl nitrogen (secondary amine available for further derivatization) . This dual functionality allows for orthogonal conjugation strategies—one site can be elaborated with a pharmacophore (e.g., aryl/heteroaryl groups for receptor binding) while the second site can be functionalized with a biotin tag, fluorescent reporter, or photoactivatable crosslinker. The gem-difluoro motif further imparts a unique ¹⁹F NMR handle that can be exploited for conformational analysis and binding studies without the need for additional isotopic labeling [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4,4-Difluoro-1-(piperidine-3-carbonyl)piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.